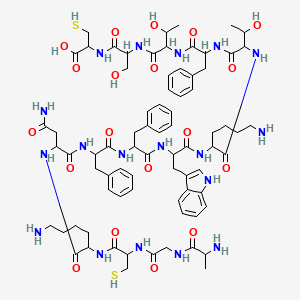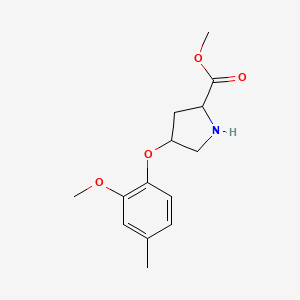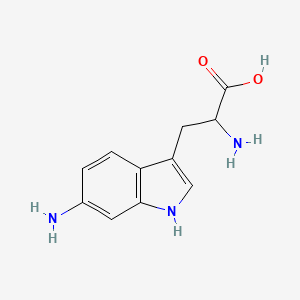
N-(2-oxopiperidin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(2-oxopiperidin-3-yl)acétamide est un composé hétérocyclique qui comporte un cycle pipéridine avec un groupe acétamide attaché.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-(2-oxopiperidin-3-yl)acétamide implique généralement la réaction de dérivés de la pipéridine avec l'anhydride acétique ou le chlorure d'acétyle dans des conditions contrôlées. Une méthode courante implique l'acylation de la 2-oxopipéridine avec l'anhydride acétique en présence d'une base telle que la pyridine . La réaction est effectuée à température ambiante, et le produit est purifié par recristallisation.
Méthodes de production industrielle
La production industrielle de N-(2-oxopiperidin-3-yl)acétamide peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. Les conditions réactionnelles sont optimisées pour garantir une pureté élevée et un minimum de sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
Le N-(2-oxopiperidin-3-yl)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe carbonyle en groupe hydroxyle.
Substitution : Le groupe acétamide peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les nucléophiles comme les amines ou les thiols peuvent être utilisés dans les réactions de substitution.
Principaux produits formés
Oxydation : N-oxydes de N-(2-oxopiperidin-3-yl)acétamide.
Réduction : N-(2-hydroxypiperidin-3-yl)acétamide.
Substitution : Divers acétamides substitués selon le nucléophile utilisé.
Applications de recherche scientifique
Le N-(2-oxopiperidin-3-yl)acétamide a plusieurs applications en recherche scientifique :
Chimie médicinale : Il est utilisé comme intermédiaire dans la synthèse de composés pharmaceutiques, en particulier ceux qui présentent des effets thérapeutiques potentiels.
Synthèse organique : Le composé sert de brique de base pour la synthèse de structures hétérocycliques plus complexes.
Études biologiques : Il est utilisé dans des études examinant l'activité biologique des dérivés de la pipéridine, notamment leurs propriétés antimicrobiennes et anticancéreuses.
Mécanisme d'action
Le mécanisme d'action du N-(2-oxopiperidin-3-yl)acétamide implique son interaction avec des cibles moléculaires spécifiques. En chimie médicinale, il peut agir comme un inhibiteur de certaines enzymes ou de certains récepteurs, modulant les voies biologiques. Le mécanisme exact dépend de l'application spécifique et de la structure de la molécule cible .
Applications De Recherche Scientifique
N-(2-oxopiperidin-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Biological Studies: It is used in studies investigating the biological activity of piperidine derivatives, including their antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of N-(2-oxopiperidin-3-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact mechanism depends on the specific application and the structure of the target molecule .
Comparaison Avec Des Composés Similaires
Composés similaires
Pipéridine : Une amine hétérocyclique simple avec un cycle à six chaînons.
N-acylpipéridine : Composés avec un groupe acyle attaché au cycle pipéridine, comme la pipérine.
Unicité
Le N-(2-oxopiperidin-3-yl)acétamide est unique en raison de ses groupes fonctionnels spécifiques, qui confèrent une réactivité chimique et une activité biologique distinctes. Sa structure permet des modifications polyvalentes, ce qui en fait un intermédiaire précieux en chimie synthétique et en développement de médicaments .
Propriétés
Formule moléculaire |
C7H12N2O2 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
N-(2-oxopiperidin-3-yl)acetamide |
InChI |
InChI=1S/C7H12N2O2/c1-5(10)9-6-3-2-4-8-7(6)11/h6H,2-4H2,1H3,(H,8,11)(H,9,10) |
Clé InChI |
NXGOJJKVSDOOGU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1CCCNC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenyl-3-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-urea](/img/structure/B12107568.png)





![2-Iodobenzo[d]thiazole-6-carboxylic acid](/img/structure/B12107600.png)
![5-[(2-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B12107604.png)
![[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid](/img/structure/B12107616.png)





